Superior Cellular Potency in a Cross-Study Comparison with Nutlin-3a
DS-3032b exhibits an order of magnitude greater cellular potency than the well-established tool compound Nutlin-3a [1]. In head-to-head profiling across a panel of 240 cancer cell lines (OncoPanel), the growth inhibition effects of DS-3032b were reported to be around 10-fold more potent than those observed with Nutlin-3a [2]. This significant increase in potency translates to effective target engagement at lower concentrations.
| Evidence Dimension | Relative cellular growth inhibition potency |
|---|---|
| Target Compound Data | 10-fold more potent growth inhibition effects |
| Comparator Or Baseline | Nutlin-3a |
| Quantified Difference | ~10-fold greater potency for DS-3032b |
| Conditions | 240 molecularly-annotated cancer cell lines (OncoPanel) |
Why This Matters
This ~10-fold potency advantage enables researchers to use less compound to achieve desired pathway modulation, reducing the risk of off-target effects and compound-specific toxicity in experimental systems.
- [1] Ishizawa J, Nakamaru K, Seki T, et al. Discovery of Predictive Gene Signatures for Tumor Sensitivity to MDM2 Inhibition in Development of a Novel MDM2 Inhibitor DS-3032b. Blood. 2016;128(22):2893. View Source
- [2] Ishizawa J, Nakamaru K, Seki T, et al. Discovery of Predictive Gene Signatures for Tumor Sensitivity to MDM2 Inhibition in Development of a Novel MDM2 Inhibitor DS-3032b. Blood. 2016;128(22):2893. View Source
